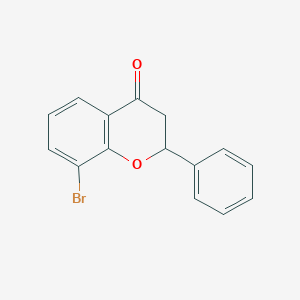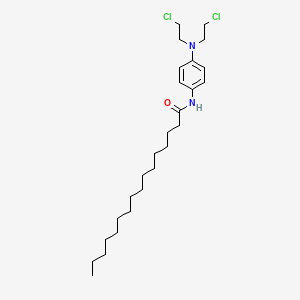
Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, is a synthetic compound that belongs to the class of nitrogen mustards It is structurally characterized by a hexadecanamide backbone with a phenyl group substituted with bis(2-chloroethyl)amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, typically involves the reaction of hexadecanamide with 4-(bis(2-chloroethyl)amino)phenyl derivatives. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the bis(2-chloroethyl)amino groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its biological activity, particularly its interactions with cellular components.
Medicine: Due to its alkylating properties, it is explored as a potential chemotherapeutic agent for treating various cancers.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with DNA bases, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it effective in targeting rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A chemotherapy drug with a similar bis(2-chloroethyl)amino group, used in the treatment of chronic lymphocytic leukemia.
Melphalan: Another nitrogen mustard used in cancer therapy, known for its ability to cross-link DNA.
Uniqueness
Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, is unique due to its specific structural features and potential applications. Its long hexadecanamide chain may impart different pharmacokinetic properties compared to other nitrogen mustards, potentially offering advantages in terms of bioavailability and targeting.
This detailed article provides a comprehensive overview of Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
67497-49-8 |
|---|---|
Molecular Formula |
C26H44Cl2N2O |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[4-[bis(2-chloroethyl)amino]phenyl]hexadecanamide |
InChI |
InChI=1S/C26H44Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26(31)29-24-16-18-25(19-17-24)30(22-20-27)23-21-28/h16-19H,2-15,20-23H2,1H3,(H,29,31) |
InChI Key |
LQFXMYHEOHIQGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


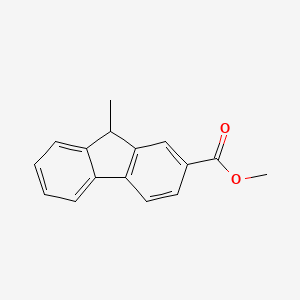

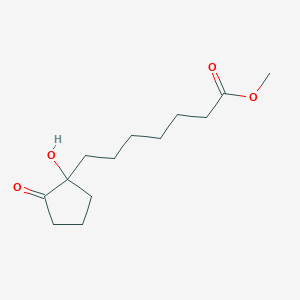
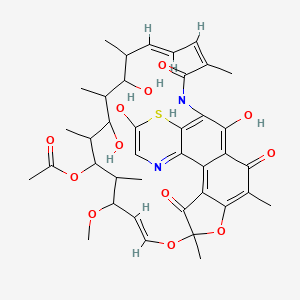
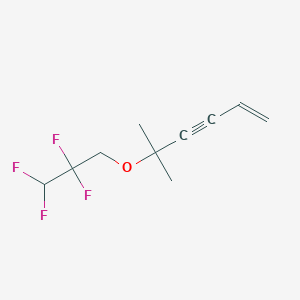
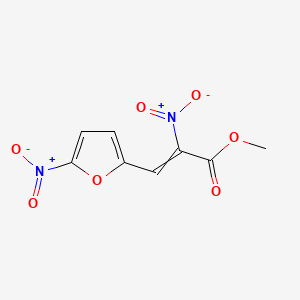
![Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14475525.png)
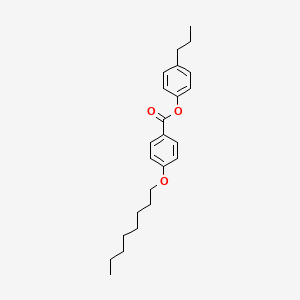
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)

![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)
![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)
